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molecular formula C12H21NO4 B1291919 1-Boc-azepane-4-carboxylic acid CAS No. 868284-36-0

1-Boc-azepane-4-carboxylic acid

Cat. No. B1291919
M. Wt: 243.3 g/mol
InChI Key: RZQHJTNUKFLYEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09340527B2

Procedure details

Perhydro-azepine-1,4-dicarboxylic acid 1-tert-butyl ester (1 g, 4 mmol) was dissolved in 4 M of Hydrogen chloride in 1,4-Dioxane (10 mL, 40 mmol) and stirred at room temperature for 1 hour. Crude reaction was concentrated to dryness and used without additional purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:14][CH2:13][CH2:12][CH:11]([C:15]([OH:17])=[O:16])[CH2:10][CH2:9]1)=O)(C)(C)C.O1CCOCC1.[ClH:24]>>[ClH:24].[NH:8]1[CH2:14][CH2:13][CH2:12][CH:11]([C:15]([OH:17])=[O:16])[CH2:10][CH2:9]1 |f:3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CCC1)C(=O)O
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Crude reaction
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
used without additional purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
Cl.N1CCC(CCC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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